benzyl 2-[[(2S)-2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-3-phenyl-propanoyl]amino]-4-methyl-pentanoyl]amino]acetate
Description
This compound is a protected peptide derivative featuring a tert-butoxycarbonyl (Boc) group and a benzyl ester, designed for applications in solid-phase peptide synthesis (SPPS) or as an intermediate in pharmaceutical development. Its molecular formula is C₃₁H₄₂N₄O₇ (MW: 582.69), with CAS number 2227198-99-2 . The structure includes stereochemically defined residues:
- An (R)-configured 3-phenylpropanoyl moiety.
- An (S)-configured 4-methylpentanoyl (leucine-like) chain.
- A Boc-protected acetyl amino group.
The benzyl ester enhances solubility in organic solvents, while the Boc group allows selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid). This compound is typically used in iterative peptide elongation processes .
Properties
Molecular Formula |
C31H42N4O7 |
|---|---|
Molecular Weight |
582.7 g/mol |
IUPAC Name |
benzyl 2-[[4-methyl-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]acetate |
InChI |
InChI=1S/C31H42N4O7/c1-21(2)16-24(28(38)32-19-27(37)41-20-23-14-10-7-11-15-23)35-29(39)25(17-22-12-8-6-9-13-22)34-26(36)18-33-30(40)42-31(3,4)5/h6-15,21,24-25H,16-20H2,1-5H3,(H,32,38)(H,33,40)(H,34,36)(H,35,39) |
InChI Key |
OWDNFDHXFLQGQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of benzyl 2-[[(2S)-2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-3-phenyl-propanoyl]amino]-4-methyl-pentanoyl]amino]acetate typically follows classical peptide synthesis protocols. The key steps include:
- Use of Protecting Groups: The tert-butoxycarbonyl (Boc) group is employed to protect amino groups during the synthesis to prevent undesired side reactions.
- Sequential Coupling: Amino acid derivatives are coupled stepwise, often using carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride to form amide bonds.
- Deprotection and Purification: After coupling, protecting groups are removed under controlled acidic conditions, and the product is purified, typically by chromatographic techniques.
This approach ensures the selective formation of peptide bonds while maintaining the integrity of sensitive functional groups.
Specific Synthetic Routes and Reagents
According to detailed synthetic methodologies reported in related peptide chemistry research:
- Coupling Reactions: The condensation of N-protected amino acids with peptide intermediates is performed in solvents like methylene chloride, using carbodiimide reagents to activate carboxyl groups for amide bond formation.
- Protecting Group Removal: When Boc groups are used, acid hydrolysis (often trifluoroacetic acid or similar acids) removes the Boc group and any tert-butyl esters simultaneously, yielding free amines ready for further coupling or final product formation.
- Hydrogenolysis: In cases where benzyloxycarbonyl (Z) protecting groups are involved, catalytic hydrogenation (e.g., with 10% palladium on carbon) is used to remove these groups cleanly.
These steps are often combined in multi-step sequences to build the peptide chain with high stereochemical fidelity.
Example Synthetic Scheme
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Coupling of Boc-protected amino acid | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, methylene chloride | Formation of peptide bond |
| 2 | Boc deprotection | Acid hydrolysis (e.g., trifluoroacetic acid) | Removal of Boc protecting group |
| 3 | Coupling with next amino acid | Same as step 1 | Extension of peptide chain |
| 4 | Final deprotection and purification | Acid hydrolysis and chromatographic purification | Obtain pure target compound |
This scheme is adapted from general peptide synthesis protocols and specific modifications reported for related compounds.
Data Table: Key Information on the Compound
| Parameter | Details |
|---|---|
| Product Name | This compound |
| Molecular Formula | C31H42N4O7 |
| Molecular Weight | 582.7 g/mol |
| IUPAC Name | Benzyl 2-[[4-methyl-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]acetate |
| Protecting Group | tert-Butoxycarbonyl (Boc) |
| Synthetic Approach | Peptide synthesis via sequential coupling and protecting group strategies |
| Purity | Typically ≥97% (for research use) |
| Application | Research in peptide chemistry and medicinal chemistry |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid.
Reduction: Reduction reactions can target the ester or amide groups, converting them to alcohols or amines, respectively.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like sodium methoxide (NaOMe) or ammonia (NH₃).
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol, amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Benzyl 2-[[(2S)-2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-3-phenyl-propanoyl]amino]-4-methyl-pentanoyl]amino]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex peptides and proteins.
Biology: Studied for its potential role in enzyme inhibition and protein-protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of benzyl 2-[[(2S)-2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-3-phenyl-propanoyl]amino]-4-methyl-pentanoyl]amino]acetate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins.
Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or alter protein-protein interactions by binding to specific domains.
Comparison with Similar Compounds
Comparison with Similar Compounds
(S)-Benzyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate 2,2,2-trifluoroacetate
- CAS : 875309-83-4
- Formula : C₃₄H₄₀F₃N₃O₆ (MW: 703.71)
- Key Differences: Replaces the Boc group with a trifluoroacetate counterion. Contains an additional phenyl group in the propanoate moiety. Lacks the acetyl spacer between Boc and the amino acid backbone.
- Functional Impact :
(S)-Benzyl 2-((S)-2-(Benzyloxycarbonylamino)-4-methylpentanamido)propanoate
- CAS: Not explicitly listed (see ).
- Formula : Estimated as C₂₆H₃₄N₂O₅ (MW: ~466.57).
- Key Differences: Uses a benzyloxycarbonyl (Cbz) protecting group instead of Boc. Shorter backbone (propanoate vs. acetamide).
- Functional Impact: Cbz requires hydrogenolysis (H₂/Pd) for deprotection, limiting compatibility with sulfur-containing residues. Reduced molecular weight may enhance bioavailability but decrease thermal stability .
Benzyl 2-[[(2S)-2-[[2-(tert-Butoxycarbonylamino)acetyl]amino]-4-methyl-pentanoyl]amino]acetate (CAS 118700-52-0)
- Formula : C₃₁H₄₂N₄O₇ (MW: 582.69).
- Key Differences: Stereochemical variation: Lacks the (R)-configuration in the propanoyl group. Identical molecular formula to the target compound but distinct spatial arrangement.
- Functional Impact: Altered stereochemistry may reduce binding affinity in chiral environments (e.g., enzyme active sites).
Benzyl (2R)-2-{[(tert-Butoxy)carbonyl]amino}-3-carbamoylpropanoate
- CAS : 130539-03-6
- Formula : C₁₆H₂₂N₂O₅ (MW: 322.36).
- Key Differences: Simplified structure with a carbamoyl group replacing the peptide chain. Shorter backbone (propanoate vs. pentanoyl-acetamide).
- Limited utility in peptide synthesis due to truncated chain length .
Structural and Functional Comparison Table
| Compound Name | CAS | Molecular Formula | MW | Key Features |
|---|---|---|---|---|
| Target Compound | 2227198-99-2 | C₃₁H₄₂N₄O₇ | 582.69 | Boc-protected, (R)-3-phenylpropanoyl, benzyl ester |
| (S)-Benzyl 2-...-trifluoroacetate | 875309-83-4 | C₃₄H₄₀F₃N₃O₆ | 703.71 | Trifluoroacetate counterion, additional phenyl group |
| (S)-Benzyl 2-(Cbz-amino)-4-methylpentanamidopropanoate | N/A | ~C₂₆H₃₄N₂O₅ | ~466.57 | Cbz protection, shorter chain |
| Benzyl 2-[[(2S)-2-[[2-Boc-amino]acetyl]amino]-4-methyl-pentanoyl]amino]acetate | 118700-52-0 | C₃₁H₄₂N₄O₇ | 582.69 | Stereochemical variation vs. target compound |
| Benzyl (2R)-2-Boc-amino-3-carbamoylpropanoate | 130539-03-6 | C₁₆H₂₂N₂O₅ | 322.36 | Carbamoyl group, simplified backbone |
Biological Activity
Benzyl 2-[[(2S)-2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-3-phenyl-propanoyl]amino]-4-methyl-pentanoyl]amino]acetate (CAS Number: 2227198-99-2) is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C31H42N4O7
- Molecular Weight : 582.69 g/mol
- Purity : ≥ 97%
The biological activity of this compound is primarily attributed to its interactions with specific biological targets, including enzymes and receptors involved in various physiological processes.
- Anticonvulsant Activity : Research indicates that similar compounds in the N-benzyl 2-amino acetamide class exhibit anticonvulsant properties. For instance, studies have shown that certain derivatives demonstrate effective protection against seizures in animal models, with an effective dose (ED50) lower than that of traditional anticonvulsants like phenobarbital .
- Analgesic Properties : Compounds with similar structures have been evaluated for their analgesic effects, showing promise in neuropathic pain models. The structure-activity relationship suggests that modifications at specific sites can enhance analgesic efficacy .
Anticonvulsant Studies
A study published in 2010 explored the anticonvulsant activities of N-benzyl derivatives, revealing that certain substitutions significantly increased their efficacy. The ED50 values for these compounds ranged from 13 to 21 mg/kg, outperforming established medications such as phenobarbital (ED50 = 22 mg/kg) .
Structure-Activity Relationship (SAR)
Research on the SAR of related compounds indicates that electron-withdrawing groups at specific positions improve anticonvulsant activity, while electron-donating groups tend to diminish it. This insight can guide the design of more effective derivatives of benzyl 2-[[(2S)-2-[[(2R)-...] .
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are optimal synthetic routes for benzyl 2-[[(2S)-2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-3-phenyl-propanoyl]amino]-4-methyl-pentanoyl]amino]acetate, and how can reaction yields be improved?
- Methodological Answer : Enzymatic synthesis using immobilized lipases (e.g., PS Amano SD) with vinyl acetate as an acyl donor is a validated approach. This method achieves moderate yields (~32–36%) and enantiomeric excess via kinetic resolution. Key steps include controlled dehydration (using molecular sieves), sequential coupling of tert-butoxycarbonyl (Boc)-protected intermediates, and purification via silica gel chromatography. Yield optimization requires temperature control (25–30°C) and substrate-to-enzyme ratios (10:1 w/w) .
- Purity Confirmation : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and H/C NMR analysis (e.g., δ 7.2–7.4 ppm for phenyl protons) are critical for verifying stereochemical integrity and purity .
Q. How can researchers validate the structural integrity of intermediates during synthesis?
- Methodological Answer : Use tandem analytical techniques:
- NMR Spectroscopy : Assign peaks for Boc-protected amines (δ 1.4 ppm for tert-butyl groups) and ester carbonyls (δ 170–175 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H] for CHNO requires m/z 593.2972) .
- HPLC-MS : Monitor reaction progress with reverse-phase C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. What strategies address stereochemical challenges in coupling (2S)- and (2R)-configured intermediates?
- Methodological Answer :
- Enzymatic Resolution : Lipases (e.g., Amano SD) selectively acylated (2R)-configured amines, leaving (2S)-isomers unreacted for further coupling .
- Iodolactamization : For bicyclic intermediates, iodolactamization (e.g., using N-iodosuccinimide) enforces ring closure with >95% enantiomeric excess, confirmed by X-ray crystallography or NOESY NMR .
Q. How can computational tools predict the compound’s biological interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., proteases). Set grid boxes covering active sites (20 Å), and apply Lamarckian genetic algorithms for conformational sampling. Validate with MM/GBSA binding energy calculations .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of docked complexes. Analyze root-mean-square deviation (RMSD) and hydrogen-bond persistence .
Q. What role does the tert-butoxycarbonyl (Boc) group play in synthetic stability and deprotection?
- Methodological Answer :
- Stability : The Boc group prevents undesired nucleophilic attacks during coupling steps, particularly in acidic conditions (pH 4–6).
- Deprotection : Use trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v, 2 h) for Boc removal. Monitor by TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane) .
Experimental Design Considerations
Q. How to troubleshoot low yields in the final coupling step?
- Methodological Answer :
- Activation Reagents : Replace DCC with EDCI/HOBt to minimize racemization.
- Solvent Optimization : Use DMF for polar intermediates or switch to THF for sterically hindered reactions.
- Temperature Control : Maintain 0–5°C during carbodiimide-mediated couplings to suppress side reactions .
Q. What analytical methods resolve contradictions in stereochemical assignments?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
